2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one
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Overview
Description
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one is a complex organic compound that belongs to the class of chromeno-pyrazolones. This compound is characterized by its unique structure, which includes a chromene ring fused with a pyrazolone moiety, and substituted with a 3,4-dimethylphenyl group and an ethoxy group. This structural complexity imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethylphenylhydrazine with 4-hydroxycoumarin to form an intermediate hydrazone. This intermediate is then cyclized using triethyl orthoacetate to yield the desired chromeno-pyrazolone compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromeno-pyrazolones with various functional groups.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins, potentially modulating their activity and affecting cellular processes such as apoptosis, inflammation, and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester: Shares a similar pyrazolone core but differs in the substitution pattern.
1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones: Similar in having a dimethylphenyl group but differs in the heterocyclic ring structure.
Uniqueness
2-(3,4-Dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one is unique due to its fused chromene and pyrazolone rings, which impart distinct chemical properties and biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-4-24-17-7-5-6-14-11-16-19(25-18(14)17)21-22(20(16)23)15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLBZEGGBBVUEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=NN(C(=O)C3=C2)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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